Pelirine

in vivo toxicity LD50 Rauvolfia alkaloids

Pelirine is a monoterpene indole alkaloid with a vobasan skeleton, distinct from reserpine or ajmaline. It produces rapid-onset hypotension via an uncharacterized mechanism. Ideal for acute cardiovascular studies or SAR investigations in anesthetized models. Ensure precise dosing due to its narrow therapeutic index.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
Cat. No. B1158000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelirine
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3
InChIKeyMFJKLERWGHCFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Pelirine for Research Procurement: Baseline Characterization of a Rare Rauvolfia Indole Alkaloid


Pelirine (CAS 30435-26-8), also known as 10-methoxyepiaffinine, is a monoterpene indole alkaloid belonging to the vobasan skeleton structural class [1]. It is isolated from various Rauvolfia species, including R. perakensis, R. verticillata, and R. cambodiana [2]. Pelirine is structurally distinct among Rauvolfia alkaloids and is not merely a minor variant of well-characterized agents such as reserpine, ajmaline, or yohimbine [3]. Due to the extremely limited primary literature available on this compound, procurement and experimental application require a clear, evidence-based understanding of its specific pharmacological profile relative to more accessible alternatives.

Why Pelirine Cannot Be Interchanged with Common Rauvolfia Alkaloids Like Reserpine or Ajmaline


In-class substitution among Rauvolfia alkaloids is not scientifically valid due to profound differences in pharmacodynamics, therapeutic index, and molecular targets. For example, while reserpine is a clinically established antihypertensive acting via irreversible VMAT inhibition, Pelirine produces hypotension through a distinct, uncharacterized mechanism at doses that are markedly lethal (LD50 ~100 mg/kg in mice) . Similarly, ajmaline is a Class I antiarrhythmic sodium channel blocker; Pelirine has no documented activity on cardiac ion channels. The vobasan skeleton of Pelirine confers a unique three-dimensional pharmacophore compared to the yohimban (reserpine) or ajmalan (ajmaline) frameworks, resulting in divergent receptor-binding profiles [1]. Substituting Pelirine with a more abundant or cheaper Rauvolfia alkaloid would therefore confound experimental outcomes and invalidate comparative studies that depend on the compound's specific CNS depressant, hypotensive, and toxicological signature. The quantitative evidence below establishes the precise, non-interchangeable profile of Pelirine.

Pelirine: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Acute in Vivo Toxicity Profile of Pelirine in Murine Models

Pelirine exhibits a defined acute toxicity profile in mice with lethality observed at concentrations of 100 mg/kg and above . While the precise LD50 value is not established due to the compound's limited characterization, this lethality threshold provides a critical benchmark for in vivo experimental design. This differentiates Pelirine from well-characterized Rauvolfia alkaloids like reserpine, which exhibits an oral LD50 in mice of approximately 500 mg/kg [1]. The higher toxicity of Pelirine at a lower dose indicates a narrower therapeutic window and distinct biological target engagement compared to its more clinically utilized relatives. Researchers must account for this enhanced toxicity when planning dose-response studies, as the effective dose for its observed hypotensive and CNS effects closely approaches this lethal threshold .

in vivo toxicity LD50 Rauvolfia alkaloids

Hemodynamic Effects of Pelirine in Anesthetized Feline Models

Intravenous administration of Pelirine at low doses produces marked hypotension in anesthetized cats . This effect distinguishes Pelirine from the prototypical Rauvolfia alkaloid reserpine, which achieves hypotension through gradual catecholamine depletion over hours to days, not via an acute, direct vasodilatory or cardiac depressant mechanism [1]. The observed hypotensive response to Pelirine occurs rapidly following injection, suggesting a fundamentally different mechanism of action, possibly involving direct effects on vascular smooth muscle or central autonomic regulation. Crucially, the effective hypotensive dose of Pelirine is perilously close to its lethal dose, a feature that is not characteristic of other Rauvolfia-derived antihypertensives .

hypotension cardiovascular pharmacology in vivo hemodynamics

Central Nervous System Depressant Activity of Pelirine

Oral administration of Pelirine to mice induces central nervous system (CNS) depression . This distinguishes Pelirine from other CNS-active Rauvolfia alkaloids like yohimbine, which is primarily an alpha-2 adrenergic antagonist with stimulant and aphrodisiac properties [1]. The CNS depressant effect of Pelirine aligns it more closely with the sedative properties of reserpine, yet the acute nature of the effect, as implied by the in vivo study context, contrasts with reserpine's slow-onset and long-lasting depression that correlates with monoamine depletion. The absence of any documented anxiolytic or analgesic activity for Pelirine further refines its unique neuropharmacological fingerprint within the Rauvolfia chemotype.

CNS depression sedation neuropharmacology

Pelirine: Evidence-Based Research Applications and Procurement Scenarios


Acute Cardiovascular Pharmacology Studies

Pelirine is ideally suited for acute in vivo cardiovascular studies in anesthetized animal models (e.g., feline) where rapid-onset hypotension is a desired experimental endpoint . Its distinct mechanism of action—producing a marked hypotensive effect almost immediately upon IV administration—contrasts sharply with the delayed, depletion-dependent effect of reserpine. This makes Pelirine a superior choice for investigating acute vasoactive or cardio-depressant pathways. Procurement is justified when the research objective is to dissect acute hemodynamic responses independent of the confounding factor of long-term catecholamine depletion . However, the narrow therapeutic window (effective dose ~ lethal dose) necessitates rigorous safety protocols and precise dosing regimens.

Comparative CNS Pharmacology and Sedation Research

Researchers investigating the structure-activity relationships (SAR) of CNS-active monoterpene indole alkaloids should procure Pelirine as a key comparator. Its documented ability to induce CNS depression in mice upon oral administration provides a clear, testable behavioral phenotype that is mechanistically distinct from the stimulant properties of yohimbine and the slow-onset sedation of reserpine . Pelirine serves as a critical molecular probe for studies aimed at differentiating the neural circuits or receptor systems targeted by the diverse alkaloids found in Rauvolfia species .

Mechanistic Toxicology and Safety Pharmacology

The documented acute lethality of Pelirine in mice at ≥100 mg/kg, combined with its potent hypotensive and CNS effects, positions it as a valuable tool for investigative toxicology . Procurement is warranted for studies designed to elucidate the mechanism of its toxicity or to compare the toxicological profiles of structurally similar alkaloids. This is particularly relevant for safety pharmacology programs evaluating plant-derived compounds, where understanding the dose-limiting toxicities and their relationship to the pharmacodynamic effects (e.g., hypotension leading to cardiovascular collapse) is paramount .

Phytochemical Reference Standard and Analytical Method Development

Pelirine is a useful reference standard for the quality control and chemotaxonomic analysis of Rauvolfia species. Its presence, along with other specific alkaloids like isoreserpiline and reserpine, helps define the alkaloid pattern of species such as R. cambodiana and R. perakensis, differentiating them from other Rauvolfia species . Procurement is justified for analytical laboratories developing or validating HPLC, LC-MS, or GC-MS methods for the authentication of Rauvolfia raw materials and extracts, where the accurate identification of this minor but taxonomically significant alkaloid is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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